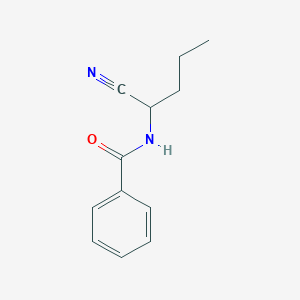

N-(1-cyanobutyl)benzamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1-cyanobutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-6-11(9-13)14-12(15)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOXGNKGFGHQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity of N 1 Cyanobutyl Benzamide

Mechanistic Pathways of the Nitrile Functional Group in N-(1-Cyanobutyl)benzamide

The nitrile, or cyano, group is a versatile functional group that can undergo a variety of reactions. researchgate.netenamine.net Its reactivity is characterized by the electrophilic carbon atom and the potential for the nitrogen atom to be protonated or to coordinate with Lewis acids.

Nucleophilic Addition Reactions of the Cyano Group

The carbon atom of the nitrile group in N-(1-cyanobutyl)benzamide is electrophilic and susceptible to attack by nucleophiles. This is a fundamental reaction of nitriles, leading to the formation of a variety of products. nih.gov For instance, the addition of organometallic reagents, such as Grignard or organolithium reagents, would result in the formation of an intermediate imine anion, which upon hydrolysis yields a ketone. enamine.net

The presence of the adjacent N-acyl group in α-aminonitriles, such as N-(1-cyanobutyl)benzamide, influences the reactivity of the nitrile. These compounds are considered valuable intermediates in organic synthesis due to their dual reactivity. researchgate.net The nitrile group can serve as a synthetic handle for further transformations, including nucleophilic addition reactions. researchgate.net

Reductive Transformations of Nitriles

The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. enamine.netgoogle.com For example, catalytic hydrogenation using a Raney nickel catalyst is a common method for the reduction of nitriles to primary amines. google.com The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond. It has been discovered that using a Raney type metal catalyst with an aliphatic acid anhydride (B1165640) can lead to the formation of acylated primary amines in high yields, even at low pressures. google.com

The general scheme for the reduction of a nitrile to a primary amine is as follows:

R-C≡N + 2H₂ --(Catalyst)--> R-CH₂-NH₂

In the context of N-(1-cyanobutyl)benzamide, reduction of the nitrile would yield N-(1-aminomethylbutyl)benzamide. The specific conditions of the reduction can be tailored to favor the formation of the primary amine or its acylated derivative. google.com

Deprotonation and Carbanion Chemistry at the α-Carbon to the Nitrile

The α-carbon to the nitrile group, the carbon atom to which the cyano group is attached, possesses acidic protons. Abstraction of one of these protons by a strong base leads to the formation of a resonance-stabilized carbanion, also known as a nitrile-stabilized anion. This carbanion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. wiley-vch.de

The stability of the carbanion is due to the electron-withdrawing nature of the adjacent nitrile group, which delocalizes the negative charge. This reactivity is a cornerstone of the synthetic utility of nitriles, allowing for the construction of more complex molecular architectures. The resulting carbanion can react with various electrophiles, such as alkyl halides, aldehydes, and ketones. acs.org

Hydrolysis and Related Conversions to Amides and Carboxylic Acids

The nitrile group of N-(1-cyanobutyl)benzamide can be hydrolyzed under acidic or basic conditions. libretexts.org This reaction proceeds in a stepwise manner, first yielding a primary amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an amine salt depending on the conditions). libretexts.orglibretexts.org

Partial Hydrolysis to Amide: Under controlled conditions, it is possible to stop the hydrolysis at the primary amide stage. For instance, treatment with certain catalysts or enzymes can favor the formation of the amide. researchgate.net

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid. libretexts.orglibretexts.org For example, hydrolysis in an acidic solution will produce a carboxylic acid and an ammonium (B1175870) salt. libretexts.org Basic hydrolysis will yield a carboxylate salt and ammonia. libretexts.org

A major metabolic pathway for compounds containing a nitrile function is nitrile hydrolysis followed by carboxylation. researchgate.net

Reactivity Profiles of the Amide Functional Group in N-(1-Cyanobutyl)benzamide

The amide functional group is generally less reactive than the nitrile group due to resonance stabilization. nih.gov However, it can still undergo a range of important chemical transformations.

Amide Bond Formation and Cleavage Dynamics

Amide Bond Formation: While N-(1-cyanobutyl)benzamide already contains an amide bond, understanding its formation is relevant to its synthesis. Amide bonds are typically formed by the reaction of a carboxylic acid or its derivative (like an acyl chloride) with an amine. embibe.comgoogle.com.na The direct condensation of an aldehyde, an amine, and a cyanide source, a variant of the Strecker reaction, can produce N-acylated α-aminonitriles. acs.org This highlights the potential for synthesizing N-(1-cyanobutyl)benzamide and its analogues through one-pot procedures. acs.org

Amide Bond Cleavage: The cleavage of the amide bond in N-(1-cyanobutyl)benzamide is a challenging but achievable transformation. Due to resonance stabilization, amides are relatively unreactive. nih.gov Cleavage typically requires harsh conditions, such as strong acid or base hydrolysis, which would also likely affect the nitrile group. libretexts.orglibretexts.org

However, more selective methods for amide bond cleavage have been developed. For instance, enzymatic cleavage can provide a milder alternative. researchgate.net Additionally, certain transition metal-based catalytic systems can facilitate the cleavage of amide bonds under specific conditions. rsc.orgresearchgate.net The use of ammonium salts has also been shown to accelerate the cleavage of amide bonds with hydrazine (B178648) under mild conditions. nih.gov

The relative reactivity of the nitrile and amide groups allows for selective transformations. For example, the nitrile group can often be modified while leaving the more robust amide bond intact. Conversely, specific reagents can be chosen to target the amide linkage.

Amide-Assisted Rearrangement Reactions

While specific amide-assisted rearrangement studies on N-(1-cyanobutyl)benzamide are not extensively documented, its structure is amenable to classic rearrangement reactions of primary and secondary amides. These reactions typically involve the migration of a group to an electron-deficient nitrogen atom, often leading to the formation of amines or their derivatives.

One of the most notable rearrangement reactions of amides is the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom. wikipedia.org Although N-(1-cyanobutyl)benzamide is a secondary amide, analogous rearrangements can be considered. The Hofmann rearrangement proceeds through an isocyanate intermediate formed from an N-haloamide precursor. wikipedia.orghiralalpaulcollege.ac.in The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with a halogen (like bromine) to form an N-bromoamide. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to an isocyanate, which can then be hydrolyzed to an amine. wikipedia.orgjove.com

Another relevant transformation is the Beckmann rearrangement, which converts an oxime into an amide. wikipedia.org While this reaction typically starts from a ketoxime, its principles of migration to an electron-deficient nitrogen are pertinent to understanding potential intramolecular shifts in amide systems under specific catalytic conditions. scielo.org.mxsioc-journal.cn Various acid catalysts are known to promote such rearrangements. wikipedia.org

In the context of N-(1-cyanobutyl)benzamide, subjecting it to Hofmann-type conditions (e.g., a halogen in a basic solution) could theoretically lead to complex transformations, although the reaction is classically applied to primary amides. wikipedia.orgnrochemistry.com The key step in these rearrangements is the migration of a carbon atom to an adjacent nitrogen, displacing a leaving group. masterorganicchemistry.com The isocyanate intermediate is a critical juncture in these pathways and can be trapped by various nucleophiles. wikipedia.orgwikipedia.org For instance, reaction in an alcohol solvent can yield a stable carbamate. hiralalpaulcollege.ac.in

Hydrogen Bonding Interactions and Their Influence on Reactivity

Hydrogen bonding is a crucial non-covalent interaction that significantly influences the structure, stability, and reactivity of molecules containing amide groups. pnas.org In N-(1-cyanobutyl)benzamide, the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. These interactions can occur between molecules (intermolecular) or within the same molecule (intramolecular).

Intermolecular hydrogen bonds of the N-H···O type are common in the crystal structures of benzamide (B126) derivatives, often leading to the formation of chains or dimers. usta.edu.co Computational studies on benzamide dimers have shown that the N···O distances in these hydrogen bonds can vary, typically between 2.6 and 3.9 Å. mdpi.com The strength of these bonds affects the physical properties of the compound, such as its melting point and solubility.

The formation of a hydrogen bond can polarize the amide group, enhancing the zwitterionic character of the O=C-N moiety. rsc.org This polarization makes the amide N-H group a better hydrogen bond donor and the carbonyl oxygen a more effective acceptor, a phenomenon known as H-bond cooperativity. rsc.org This effect can influence the molecule's reactivity by altering the electron density at the carbonyl carbon and the acidity of the N-H proton. For instance, binding to a hydrogen bond acceptor can increase the nucleophilicity of the amide oxygen.

Computational studies, such as Car-Parrinello and path integral molecular dynamics (CPMD and PIMD), have been employed to investigate the dynamic nature of hydrogen bonds in benzamide systems. mdpi.combohrium.com These studies reveal that hydrogen bonding can decrease the N···O interatomic distance and elongate the N-H covalent bond, facilitating proton sharing. mdpi.combohrium.com In the solid state, these interactions dictate the molecular packing and can influence which parts of the molecule are accessible for a chemical reaction. nih.gov

| Interaction Type | Donor | Acceptor | Typical N···O Distance (Å) | Significance | Reference |

| Intermolecular | Amide N-H | Carbonyl C=O | 2.6 - 3.9 | Crystal packing, Dimer/chain formation | mdpi.com |

| Intramolecular | Amide N-H | Other acceptor in molecule | Varies | Conformational preference | iucr.org |

| Cooperative | Amide N-H | Carbonyl C=O | Decreases | Enhanced H-bond strength, Increased polarity | rsc.org |

Table 1: This interactive table summarizes the key hydrogen bonding interactions involving the amide group in benzamide-like structures. The data highlights the typical distances and the significance of these non-covalent bonds in influencing the molecule's chemical and physical properties.

Interplay of Nitrile and Amide Functionalities within N-(1-Cyanobutyl)benzamide

The presence of both a nitrile and an amide group in N-(1-cyanobutyl)benzamide leads to interesting electronic effects and the possibility of simultaneous chemical transformations.

Synergistic and Antagonistic Electronic Effects

Both the benzamide and the nitrile functional groups are electron-withdrawing in nature. numberanalytics.com The benzoyl group attached to the amide nitrogen significantly delocalizes the nitrogen's lone pair into the carbonyl group, which in turn withdraws electron density from the aromatic ring. This resonance effect makes the amide N-H proton more acidic than that of a simple alkyl amine.

Concomitant Transformations of Both Functional Groups

The dual functionality of N-(1-cyanobutyl)benzamide allows for reactions where both the amide and nitrile groups are transformed under the same conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing both amides and nitriles to amines. pressbooks.pubpdx.edu The reaction of N-(1-cyanobutyl)benzamide with LiAlH₄ would be expected to yield N-(5-aminopentyl)benzylamine. The reduction of the amide proceeds to an amine, and the nitrile is also reduced to a primary amine. libretexts.orgthieme-connect.deacs.org

Similarly, vigorous hydrolysis under either strongly acidic or basic conditions can cleave both functional groups. libretexts.orgallen.inunizin.org Acid-catalyzed hydrolysis would protonate the carbonyl oxygen and the nitrile nitrogen, making them more susceptible to nucleophilic attack by water. byjus.com This would ultimately yield benzoic acid and 2-aminopentanoic acid. Basic hydrolysis, driven by a nucleophilic hydroxide (B78521) ion, would result in the formation of benzoate (B1203000) and the salt of 2-aminopentanoic acid after an acidic workup. byjus.comaklectures.com

| Reagent/Condition | Amide Transformation | Nitrile Transformation | Final Product(s) | Reference |

| LiAlH₄ / Ether | Reduction to amine | Reduction to amine | N-(5-aminopentyl)benzylamine | pressbooks.pubpdx.edu |

| H₃O⁺ / Heat | Hydrolysis to carboxylic acid | Hydrolysis to carboxylic acid | Benzoic acid, 2-Aminopentanoic acid | unizin.org |

| 1. NaOH, H₂O / Heat2. H₃O⁺ | Hydrolysis to carboxylate | Hydrolysis to carboxylate | Benzoic acid, 2-Aminopentanoic acid | aklectures.com |

Table 2: This interactive table outlines proposed concomitant reactions for N-(1-cyanobutyl)benzamide, where both the amide and nitrile functionalities react under the same set of conditions to yield new products.

Advanced Mechanistic Studies and Computational Analysis of Reactivity

To gain deeper insight into the reaction pathways of N-(1-cyanobutyl)benzamide, advanced mechanistic and computational methods are invaluable.

Elucidation of Reaction Intermediates

The transformation of N-(1-cyanobutyl)benzamide proceeds through various transient species depending on the reaction type. The identification or postulation of these intermediates is key to understanding the reaction mechanism.

Rearrangement Reactions: In Hofmann-type rearrangements, the key intermediates are the N-haloamide and the subsequent isocyanate. wikipedia.orghiralalpaulcollege.ac.in The isocyanate is a highly reactive electrophile that is typically trapped in situ by a nucleophile like water or an alcohol. masterorganicchemistry.comwikipedia.org The formation of these intermediates has been supported by trapping experiments and isotopic labeling studies in related systems. hiralalpaulcollege.ac.in

Hydrolysis: Both acid- and base-catalyzed amide hydrolysis proceed through a tetrahedral intermediate formed by the nucleophilic addition of water or hydroxide to the carbonyl carbon. allen.inunizin.orgbyjus.com The breakdown of this intermediate is often the rate-determining step.

Radical Reactions: Under conditions that favor single-electron transfer (SET), such as photoredox catalysis, nitrogen-centered radicals (amidyl radicals) can be generated from the amide N-H bond. rsc.orgnih.govchinesechemsoc.org These highly reactive intermediates can undergo various transformations, including intramolecular hydrogen atom transfer (HAT) or addition to π-systems. rsc.orgacs.org The generation of an amidyl radical from N-(1-cyanobutyl)benzamide could lead to the formation of an α-amino carbon-centered radical, opening pathways to further functionalization. rsc.org

| Reaction Type | Key Intermediate(s) | Description | Reference |

| Hofmann Rearrangement | N-Bromoamide, Isocyanate | Formed by reaction with Br₂/base, rearranges to the isocyanate which is then hydrolyzed or trapped. | wikipedia.orghiralalpaulcollege.ac.in |

| Amide Hydrolysis | Tetrahedral Intermediate | Formed by nucleophilic attack of H₂O or OH⁻ on the carbonyl carbon. | allen.inunizin.org |

| Nitrile Reduction | Imine Intermediate | The nitrile is partially reduced to an imine, which is then further reduced to an amine. | thieme-connect.de |

| Radical Reaction (PCET) | Amidyl Radical | A nitrogen-centered radical formed via proton-coupled electron transfer from the N-H bond. | rsc.orgchinesechemsoc.org |

Table 3: This interactive table presents plausible reaction intermediates for various transformations of N-(1-cyanobutyl)benzamide, based on established mechanisms for related functional groups.

Correlation of Computational Data with Experimental Reactivity

The synergy between computational modeling and experimental results is pivotal for a comprehensive understanding of the chemical behavior of N-(1-cyanobutyl)benzamide. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a molecular-level perspective on structural and electronic properties that govern reactivity. These theoretical insights, when correlated with experimental observations, offer a powerful predictive tool for reaction outcomes and mechanisms.

Computational analyses of benzamide derivatives and α-aminonitriles have demonstrated that theoretical calculations can accurately interpret and predict experimental trends in reactivity. acs.orgresearchgate.netnih.gov For instance, calculated properties such as bond lengths, bond angles, and vibrational frequencies can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model. Once validated, this model can be used to explore reactive sites and transition states that are often difficult to characterize experimentally.

A key area where this correlation is evident is in the prediction of reactive sites. Molecular Electrostatic Potential (MEP) maps, a standard output of computational studies, visualize the electron density distribution and highlight electrophilic and nucleophilic regions within a molecule. For N-(1-cyanobutyl)benzamide, the MEP would likely indicate the carbonyl oxygen and the nitrile nitrogen as regions of high negative potential (nucleophilic sites), while the carbonyl carbon and the hydrogen on the amide nitrogen would be areas of positive potential (electrophilic sites). This theoretical prediction aligns with the known experimental reactivity of amides and nitriles, which typically undergo nucleophilic attack at the carbonyl carbon and can be protonated at the nitrogen or oxygen atoms.

Furthermore, computational studies can elucidate the mechanisms of reactions such as hydrolysis or cyclization. By calculating the energy profiles of possible reaction pathways, including the structures and energies of intermediates and transition states, the most favorable reaction mechanism can be identified. For example, a computational study on the hydrolysis of a related N-acyl-α-aminonitrile could provide the activation energies for acid or base-catalyzed pathways, which can then be correlated with experimentally determined reaction rates under similar conditions.

Table 1: Illustrative Correlation of Calculated and Experimental Data for a Generic N-Acyl-α-Aminonitrile

| Calculated Parameter (DFT) | Typical Value/Observation | Experimental Correlation |

| C=O Bond Length | ~1.23 Å | X-ray crystallography |

| C≡N Bond Length | ~1.15 Å | X-ray crystallography |

| C=O Vibrational Frequency | ~1680-1700 cm⁻¹ | Infrared (IR) Spectroscopy |

| C≡N Vibrational Frequency | ~2240-2260 cm⁻¹ | Infrared (IR) Spectroscopy |

| Molecular Electrostatic Potential | Negative potential on O and N | Site of protonation/coordination |

| Activation Energy of Hydrolysis | Calculated ΔG‡ | Experimentally measured k_obs |

This integrated approach not only validates the computational methods but also provides a deeper, more nuanced understanding of the factors controlling the experimental reactivity of N-(1-cyanobutyl)benzamide.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the reactivity of molecules. libretexts.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the orbital containing the most loosely held electrons, acts as a nucleophile (electron donor), while the LUMO, the lowest energy empty orbital, acts as an electrophile (electron acceptor). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap generally implies higher reactivity. aimspress.com

For N-(1-cyanobutyl)benzamide, FMO theory can be used to rationalize its behavior in various chemical reactions. The distribution of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attack.

HOMO: In a molecule like N-(1-cyanobutyl)benzamide, the HOMO is expected to have significant contributions from the lone pairs of the amide nitrogen and oxygen, as well as the π-system of the benzene (B151609) ring. This suggests that these regions are the primary sites for donating electrons in reactions with electrophiles.

LUMO: The LUMO is likely to be localized on the π* orbitals of the carbonyl group and the nitrile group. This indicates that the carbonyl carbon and the nitrile carbon are the most electrophilic centers, susceptible to attack by nucleophiles.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. Computational methods, such as DFT, are routinely used to calculate the energies and visualize the shapes of these frontier orbitals. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) can be correlated with the molecule's reactivity and its UV-Vis absorption spectrum, as the HOMO-LUMO transition is often the lowest energy electronic excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for N-(1-cyanobutyl)benzamide (Theoretical)

| Molecular Orbital | Calculated Energy (eV) (Illustrative) | Key Atomic Contributions | Implied Reactivity |

| HOMO | -6.5 | Amide N, Amide O, Benzene Ring π-system | Nucleophilic/Electron-donating sites |

| LUMO | -1.2 | Carbonyl C=O (π), Nitrile C≡N (π) | Electrophilic/Electron-accepting sites |

| HOMO-LUMO Gap | 5.3 | - | Indicator of chemical stability |

The application of FMO theory is crucial in understanding pericyclic reactions, cycloadditions, and even the initial steps of many ionic reactions. By analyzing the symmetry and energy of the frontier orbitals of N-(1-cyanobutyl)benzamide and a potential reactant, one can predict whether a reaction is favorable. For instance, in a reaction with a nucleophile, the interaction will be governed by the overlap of the nucleophile's HOMO with the LUMO of N-(1-cyanobutyl)benzamide. A good energy match and favorable orbital overlap will lead to a lower activation energy and a faster reaction.

Advanced Characterization and Spectroscopic Analysis of N 1 Cyanobutyl Benzamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular architecture of N-(1-cyanobutyl)benzamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in piecing together the compound's structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. diva-portal.org By analyzing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-(1-cyanobutyl)benzamide, both ¹H and ¹³C NMR spectroscopy are vital for assigning the configuration and understanding its conformational dynamics. researchgate.net

Variable-temperature NMR (dynamic NMR or DNMR) studies can be particularly insightful for investigating stereodynamic processes, such as conformational changes that are rapid on the NMR timescale at room temperature. unibas.it By cooling the sample, it's possible to slow these processes and observe distinct signals for different conformers. unibas.it The coalescence of these signals upon warming allows for the determination of the energy barriers associated with these conformational interchanges. unibas.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(1-cyanobutyl)benzamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzoyl-H (ortho) | ~7.8-8.0 | ~127-129 |

| Benzoyl-H (meta) | ~7.4-7.6 | ~128-130 |

| Benzoyl-H (para) | ~7.5-7.7 | ~132-134 |

| Amide N-H | ~8.5-9.0 | - |

| Methine C-H | ~5.0-5.2 | ~45-50 |

| Methylene CH₂ (adjacent to CH) | ~1.8-2.0 | ~30-35 |

| Methylene CH₂ | ~1.4-1.6 | ~20-25 |

| Methyl CH₃ | ~0.9-1.1 | ~13-15 |

| Cyano C≡N | - | ~118-122 |

| Carbonyl C=O | - | ~165-168 |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mlsu.ac.in When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, leading to the absorption of radiation at those frequencies. mlsu.ac.in The resulting IR spectrum is a unique fingerprint of the molecule's functional groups.

For N-(1-cyanobutyl)benzamide, a secondary amide, characteristic IR absorption bands are expected. The N-H stretch typically appears as a single sharp peak, distinguishing it from primary amines which show two peaks. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretch of the amide group is also a prominent feature. spectroscopyonline.com The presence of a nitrile group (C≡N) and the aromatic ring also gives rise to specific absorption bands.

Table 2: Characteristic Infrared Absorption Frequencies for N-(1-Cyanobutyl)benzamide

| Functional Group | Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3350-3310 | Medium-Weak, Sharp |

| C-H (Aromatic) | Stretch | 3100-3000 | Weak |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium |

| C≡N (Nitrile) | Stretch | 2260-2220 | Medium, Sharp |

| C=O (Amide) | Stretch | 1680-1630 | Strong |

| N-H (Amide) | Bend | 1570-1515 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Weak |

| C-N | Stretch | 1335-1250 | Medium |

Source: General IR spectroscopy correlation tables. libretexts.orgorgchemboulder.comspectroscopyonline.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. researchgate.net

In the mass spectrum of N-(1-cyanobutyl)benzamide, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation of the molecular ion provides clues about the molecule's structure. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu For instance, the loss of the butyl cyanide radical or the benzoyl radical would result in characteristic fragment ions. The presence of a nitrogen atom means the molecular ion peak will have an odd nominal mass, a useful rule in spectral interpretation. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for N-(1-Cyanobutyl)benzamide

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₄N₂O]⁺ | 218 |

| [M - C₅H₉N]⁺ | [C₇H₅O]⁺ | 105 |

| [M - C₇H₅O]⁺ | [C₅H₉N]⁺ | 83 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: The relative abundances of these fragments depend on the ionization energy and the specific mass spectrometer used. researchgate.netlibretexts.org

Chiroptical Spectroscopy for Absolute Configuration Determination

Since N-(1-cyanobutyl)benzamide possesses a stereocenter at the carbon atom bonded to the cyano and benzamide (B126) groups, it is a chiral molecule existing as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule. univ-amu.frmdpi.com

These techniques measure the differential absorption of left and right circularly polarized light. univ-amu.fr The experimental ECD or VCD spectrum of an enantiomerically pure sample of N-(1-cyanobutyl)benzamide can be compared with theoretical spectra calculated using quantum chemical methods for a specific (e.g., R or S) configuration. nih.gov A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer. mdpi.comnih.gov This combined experimental and computational approach has become a reliable method for stereochemical assignments of chiral molecules. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of N 1 Cyanobutyl Benzamide

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like N-(1-cyanobutyl)benzamide. ajol.info DFT calculations are instrumental in determining the electronic properties and energetic behavior of the molecule. uni-goettingen.de

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.comgaussian.com For a flexible molecule such as N-(1-cyanobutyl)benzamide, which possesses several rotatable bonds, exploring the conformational landscape is essential to identify the various low-energy conformers that may exist. This process involves systematically rotating the single bonds and performing geometry optimization for each starting conformation. chemaxon.com

Illustrative Data Table: Calculated Geometric Parameters for a Conformer of N-(1-cyanobutyl)benzamide

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.35 Å | |

| C≡N | 1.16 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-C≡N | 178.9° |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

DFT calculations are a powerful tool for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to estimate the ¹H and ¹³C NMR chemical shifts. ucl.ac.uk These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of N-(1-cyanobutyl)benzamide and its analogues. rsc.org The accuracy of the calculated shifts is often improved by averaging the results over several low-energy conformers, weighted by their Boltzmann populations. researchgate.net

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for N-(1-cyanobutyl)benzamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~167 |

| Cyano (C≡N) | ~120 |

| Aromatic C (ipso) | ~135 |

| Aromatic C (ortho) | ~128 |

| Aromatic C (meta) | ~129 |

| Aromatic C (para) | ~132 |

| CH (cyanobutyl) | ~50 |

Note: These are representative chemical shift values and can vary depending on the specific computational method and basis set used. ucl.ac.uklibretexts.org

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, can be employed to model the reaction mechanisms involving N-(1-cyanobutyl)benzamide. This involves locating the transition state structures that connect reactants to products. acs.org By calculating the activation energies, which is the energy difference between the reactants and the transition state, chemists can gain a deeper understanding of the reaction kinetics and feasibility. For instance, the synthesis of N-(1-cyanobutyl)benzamide via the reaction of benzoyl chloride and 2-aminopentanenitrile (B3329279) could be modeled to understand the reaction pathway and optimize reaction conditions.

Prediction of Chemical Behavior and Properties through Theoretical Metrics

DFT calculations provide a wealth of information that can be used to predict the chemical behavior and properties of N-(1-cyanobutyl)benzamide. Key theoretical metrics include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

Other calculated properties such as the molecular electrostatic potential (MEP) map can visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. ajol.info Additionally, properties like ionization potential, electron affinity, and global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) can be derived from the orbital energies. ajol.info

Illustrative Data Table: Calculated Quantum Chemical Properties for N-(1-cyanobutyl)benzamide

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Ionization Potential | 6.8 eV |

Note: These values are for illustrative purposes and are highly dependent on the level of theory and basis set employed in the calculation.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of N-(1-cyanobutyl)benzamide over time. acs.orggoogle.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the study of conformational changes, solvent effects, and the interactions of N-(1-cyanobutyl)benzamide with other molecules, which is particularly relevant in biological systems or materials science applications. googleapis.com

Applications of N 1 Cyanobutyl Benzamide As a Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The bifunctional nature of N-(1-cyanobutyl)benzamide makes it an attractive starting material for synthesizing intricate organic molecules. Its utility stems from its capacity to act as a precursor to various functional groups and its potential application in modern synthetic strategies like fragment-based synthesis.

N-(1-cyanobutyl)benzamide is a stable molecule that contains multiple reactive sites which can be selectively transformed into other functional groups under specific chemical conditions. The nitrile group is particularly versatile; it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. libretexts.orglibretexts.org These transformations open pathways to a wide array of molecular derivatives.

The N-acyl-α-aminonitrile structure itself is a product of the Strecker reaction, a classic method for synthesizing amino acids. nih.govmdpi.com Consequently, hydrolysis of the nitrile group in N-(1-cyanobutyl)benzamide can lead to the formation of N-benzoyl-α-amino acids, which are valuable intermediates in peptide synthesis and medicinal chemistry. The amide bond can also be cleaved under hydrolytic conditions to yield a primary amine and benzoic acid. This array of potential transformations allows the molecule to serve as a branching point in a synthetic sequence, enabling the introduction of diverse functionalities.

Table 1: Potential Functional Group Interconversions of N-(1-cyanobutyl)benzamide

| Functional Group | Reagent/Condition | Product Functional Group |

|---|---|---|

| Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | H₂O₂, base | Primary Amide (-CONH₂) |

| Nitrile (-CN) | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) |

| Amide (-NHCOPh) | H₃O⁺ or OH⁻, heat | Primary Amine (-NH₂) |

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.gov Once a binding fragment is identified, it is elaborated by adding other chemical moieties along specific "growth vectors" to enhance potency and selectivity. nih.govscispace.com

N-(1-cyanobutyl)benzamide possesses the characteristics of an ideal fragment. It has a low molecular weight and contains both hydrogen bond donors (the N-H of the amide) and acceptors (the amide carbonyl and the nitrile nitrogen), which can facilitate initial binding to a protein target. The benzoyl group, the butyl chain, and the nitrile function can all serve as points for synthetic elaboration, acting as growth vectors for fragment-to-lead optimization. nih.gov Benzamide-containing molecules, in particular, have been successfully employed as fragments in the development of potent inhibitors for various enzymes.

Q & A

Q. What are the common synthetic pathways for preparing N-(1-cyanobutyl)benzamide and its derivatives?

The synthesis typically involves coupling reactions between benzoyl chloride derivatives and cyanobutylamine precursors. Key steps include:

- Amide bond formation : Reacting 1-cyanobutylamine with benzoyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-acyl chloride) and reaction time (12–24 hours) .

Q. How is N-(1-cyanobutyl)benzamide structurally characterized in academic research?

Routine characterization methods include:

- NMR spectroscopy : - and -NMR to confirm the presence of the cyanobutyl chain (δ ~2.5–3.5 ppm for CH groups adjacent to the nitrile) and benzamide aromatic protons (δ ~7.4–8.0 ppm) .

- X-ray crystallography : Single-crystal analysis to determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) .

- Elemental analysis (CHNS) : Validation of empirical formulas (e.g., CHNO) with deviations <0.3% .

Q. What in vitro assays are used for preliminary biological evaluation of N-(1-cyanobutyl)benzamide derivatives?

Initial screening often involves:

- Anticancer activity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC values calculated using nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays for targets like PARP-1 or autotaxin (ATX), measuring % inhibition at 10 µM .

- Cytotoxicity : Comparative testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational methods guide the design of N-(1-cyanobutyl)benzamide-based therapeutics?

Integrated approaches include:

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., PARP-1 active site) .

- QSAR modeling : Using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity (R > 0.85 in validated models) .

- ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce toxicity risks .

Q. How are structure-activity relationship (SAR) studies conducted for this compound class?

SAR strategies involve:

- Substituent variation : Modifying the benzamide ring (e.g., introducing electron-withdrawing groups like -NO or -CF) to enhance target affinity .

- Cyanobutyl chain optimization : Testing shorter/longer alkyl chains or replacing the nitrile with thiocyanate to study steric and electronic effects .

- Bioisosteric replacement : Swapping the benzamide with thiadiazole or isoxazole moieties to improve metabolic stability .

Q. What crystallographic techniques resolve structural ambiguities in N-(1-cyanobutyl)benzamide derivatives?

- SHELX refinement : Using SHELXL for high-resolution data (R < 0.05) to model disorder or thermal motion .

- Hirshfeld surface analysis : CrystalExplorer to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

- Twinned data handling : SHELXD for resolving pseudo-merohedral twinning in challenging crystals .

Q. How are contradictions between computational predictions and experimental data addressed?

Q. What thermodynamic analyses are critical for understanding stability and formulation?

- Thermogravimetric analysis (TGA) : Assessing decomposition temperatures (>200°C indicates suitability for solid formulations) .

- Differential scanning calorimetry (DSC) : Melting point determination and polymorphism screening .

- Solubility studies : Shake-flask method in PBS or DMSO to guide solvent selection for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.